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Compound of Interest

Compound Name:
2-Methylbenzothiazole-6-boronic

acid

CAS No.: 866332-18-5

Cat. No.: B1457073

Get Quote

Executive Summary
2-Methylbenzothiazole-6-boronic acid represents a critical intersection between heterocyclic

chemistry and supramolecular assembly. As a bifunctional scaffold, it combines the electron-

deficient benzothiazole core—a privileged structure in medicinal chemistry (e.g., Riluzole,

antitumor agents)—with a boronic acid moiety, a versatile handle for Suzuki-Miyaura cross-

coupling and reversible covalent bonding in chemical biology (e.g., saccharide sensing).

This guide details the protocol for the structural elucidation of this compound. It moves beyond

standard diffractometry to address the specific challenges posed by boronic acids: their

propensity for dehydration into boroxines, conformational polymorphism (syn/anti), and the

modulation of solid-state packing via

-

stacking interactions.

Part 1: Molecular Architecture & Theoretical Packing
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Before initiating experimental work, one must understand the competing forces that dictate the

crystal lattice.

The Benzothiazole Core (Planar Anchor)
The 2-methylbenzothiazole system is rigid and planar. In the solid state, this moiety typically

drives packing through

-

stacking interactions.

Expectation: Centrosymmetric inversion dimers or "slipped-stack" columns with an

interplanar distance of ~3.4–3.6 Å.

Electronic Effect: The nitrogen atom in the thiazole ring is a hydrogen bond acceptor,

potentially interacting with the boronic acid hydroxyls of neighboring molecules.

The Boronic Acid Moiety (Directional Director)
The -B(OH)

group is the primary "supramolecular synthon." It dictates the lattice network through strong
hydrogen bonding.

Primary Motif: The formation of centrosymmetric

dimers is the standard expectation for aryl boronic acids.

Conformational Flexibility: The group can adopt syn-syn, syn-anti, or anti-anti conformations.

The syn-anti conformation often leads to catemeric (chain-like) structures rather than

discrete dimers.

The Dehydration Risk
Boronic acids are in equilibrium with their cyclic trimeric anhydrides (boroxines).

Critical Check: Crystal structure analysis must distinguish between the free acid (C-B(OH)
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) and the boroxine (B

O

ring). This is often revealed by the stoichiometry of oxygen atoms and the presence of
solvent molecules stabilizing the acid form.

Part 2: Experimental Workflow (The "How-To")
Phase 1: Crystal Growth Strategy
Obtaining X-ray quality crystals of boronic acids requires suppressing dehydration.

Protocol:

Solvent Selection: Avoid pure non-polar solvents which favor dehydration. Use a solvent

system with hydrogen-bond donors/acceptors.

Primary Recommendation:Acetone/Water (9:1) or Tetrahydrofuran (THF)/Hexane (slow

diffusion).

Rationale: Water or protic solvents stabilize the -B(OH)

species via hydrogen bonding, preventing boroxine formation.

Methodology: Slow evaporation at 4°C. Lower temperatures reduce the kinetic energy

available for the dehydration reaction.

Phase 2: X-Ray Data Collection
Instrument: Bruker D8 QUEST or similar diffractometer with Mo-K

(

= 0.71073 Å) or Cu-K

radiation.

Parameters:

Temperature:100 K (Liquid Nitrogen Stream).
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Why: Critical to freeze the rotation of the C2-methyl group and minimize thermal ellipsoids

of the terminal boronic acid oxygens, allowing precise H-atom location.

Resolution: Aim for 0.75 Å or better to resolve the electron density of the B-O bonds clearly.

Phase 3: Structure Solution & Refinement
Software: SHELXT (Intrinsic Phasing) and SHELXL (Least Squares Refinement).[1]

Refinement Checklist:

Boron Geometry: Restrain B-O distances if necessary (approx 1.36 Å), but high-quality data

usually allows free refinement.

Hydrogen Placement:

C-H: Geometric riding model.

O-H: Locate difference Fourier map peaks. Allow free refinement of coordinates if data

permits; otherwise, use DFIX restraints (O-H ~ 0.82 Å) and DANG for bond angles.

Disorder: Check the 2-methyl group for rotational disorder (A/B occupancy refinement).

Part 3: Data Analysis & Visualization
Workflow Diagram
The following diagram outlines the logical flow from synthesis to solved structure, highlighting

critical decision points.
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Caption: Operational workflow for the structural determination of benzothiazole boronic acids.
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Structural Interaction Logic
This diagram visualizes the competing intermolecular forces expected in the lattice.

2-Methylbenzothiazole-
6-boronic acid

Boronic Acid
(-B(OH)2)

Benzothiazole Core

Centrosymmetric Dimers
R2,2(8) Motif

Primary Driver

Lateral H-Bonding
(To Solvent/N-acceptor)

Secondary Driver

Pi-Pi Stacking
(3.5 Angstroms)Packing Stability

Synergistic
Stabilization

Click to download full resolution via product page

Caption: Hierarchical organization of supramolecular forces in the crystal lattice.

Part 4: Quantitative Data Summary (Template)
When the structure is solved, summarize the data using the standard crystallographic table

format below. Note: Values below are representative placeholders for this class of compounds.
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Parameter Description / Typical Value

Crystal System
Monoclinic or Triclinic (Common for planar

aromatics)

Space Group
or

(Centrosymmetric preference)

Unit Cell (a, b, c)
Dependent on packing; expect one short axis

(~4-7 Å) corresponding to the stacking direction.

Z / Z' 4 / 1 (Typically 4 molecules per unit cell)

B-O Bond Length 1.35 – 1.38 Å

O...O Dimer Distance 2.70 – 2.80 Å (Strong Hydrogen Bond)

Pi-Stacking Distance 3.40 – 3.60 Å (Centroid to Centroid)
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BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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